4-Methyl-3-(prop-1-en-2-yl)aniline
Description
4-Methyl-3-(prop-1-en-2-yl)aniline is an aromatic amine derivative characterized by a methyl group at the 4-position and a propenyl substituent (prop-1-en-2-yl) at the 3-position of the aniline ring. This compound is of interest in synthetic organic chemistry, particularly in the development of advanced intermediates for pharmaceuticals, agrochemicals, and functional materials. The propenyl group introduces steric and electronic effects that influence reactivity and molecular interactions, making it distinct from simpler aniline derivatives .
Synthesis of related compounds, such as 2-(prop-1-en-2-yl)aniline, involves Wittig reactions or coupling methodologies under inert atmospheres (e.g., nitrogen), followed by purification via column chromatography .
Properties
CAS No. |
561064-35-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3 |
InChI Key |
URTYQGWXYDWYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-3-(prop-1-en-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 4-methyl-3-(prop-1-en-2-yl)aniline and related aniline derivatives:
Crystallographic and Physicochemical Properties
- Crystallography: Ethyl (Z)-3-(4-methylanilino) oxalate derivatives have been studied for their hydrogen-bonding networks and crystal packing, a feature less explored in propenyl-substituted anilines due to their lower symmetry .
- Thermal Stability : Propenyl-substituted anilines generally exhibit lower thermal stability compared to halogenated derivatives, as seen in agrochemical intermediates like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline .
Biological Activity
4-Methyl-3-(prop-1-en-2-yl)aniline, also known as an aniline derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews the existing literature on its biological activity, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
The compound 4-Methyl-3-(prop-1-en-2-yl)aniline is characterized by the presence of a methyl group and a prop-1-en-2-yl side chain attached to the aniline structure. This specific arrangement may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that 4-Methyl-3-(prop-1-en-2-yl)aniline exhibits significant anticancer properties. Studies have shown that it interacts with various biochemical pathways that are crucial for cancer cell proliferation and survival. Notably, its activity has been evaluated against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | < 1 | High potency observed |
| MCF-7 (Breast) | 2.12 | Moderate potency |
| HT29 (Colon) | 0.43 | Strong antiproliferative activity |
These findings suggest that 4-Methyl-3-(prop-1-en-2-yl)aniline could serve as a potential lead compound for the development of new anticancer therapies.
The mechanism through which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its biological effects is likely multifaceted, involving:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and metastasis.
- Cell Cycle Regulation : It may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Signal Transduction Pathways : The compound could modulate signaling pathways that are often dysregulated in cancer.
Case Studies
A study published in 2022 highlighted the synthesis and evaluation of various aniline derivatives, including 4-Methyl-3-(prop-1-en-2-yl)aniline. The research focused on its role as a potential CDK2 inhibitor, showing IC50 values that indicate significant inhibitory activity against cyclin-dependent kinases involved in cell cycle regulation .
Another investigation assessed the compound's cytotoxic effects on multiple cancer cell lines, revealing its capacity to induce apoptosis and inhibit proliferation effectively.
Synthesis and Derivative Studies
The synthesis of 4-Methyl-3-(prop-1-en-2-yl)aniline involves straightforward chemical reactions typical for aniline derivatives. Various studies have explored modifications to enhance its biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
